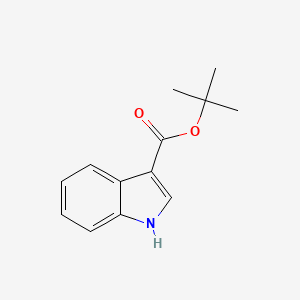
TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE
Cat. No. B8795238
Key on ui cas rn:
61698-94-0
M. Wt: 217.26 g/mol
InChI Key: OYMQDOGRYFONRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07608633B2
Procedure details


1.00 g (6.21 mmol) indole-3-carboxylic acid is dissolved in 150 ml absolute THF, mixed with 0.05 g (0.68 mmol) absolute DMF as well as with 1.48 g (12.5 mmol) thionylchloride and stirred at room temperature for 1 hour. Following the drop-wise addition of 2.51 g (24.8 mmol) tiethylamine and of 9.20 g (124 mmol) tert-butanol and heating under reflux for 2 hours, hydrolysis of the cooled reaction mixture is carried out in water. Three extractions with diethyl ether, concentration to half the volume on the rotary evaporator, washing with 5% sodium carbonate solution and with saturated NaCl solution, drying on sodium sulfate, filtration and reconcentration on the rotary evaporator leave as a crude product a brown oil which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10) and yields the product as a yellow oil.






Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.CN(C=O)C.S(Cl)(Cl)=O.[C:22](O)([CH3:25])([CH3:24])[CH3:23]>C1COCC1.O>[C:22]([O:11][C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)=[O:12])([CH3:25])([CH3:24])[CH3:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
the drop-wise addition of 2.51 g (24.8 mmol) tiethylamine
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
hydrolysis of the cooled reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Three extractions
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
with diethyl ether, concentration to half the volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on the rotary evaporator
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with 5% sodium carbonate solution and with saturated NaCl solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying on sodium sulfate, filtration and reconcentration on the rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leave as a crude product a brown oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
